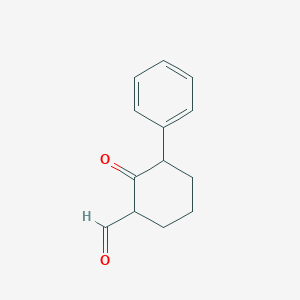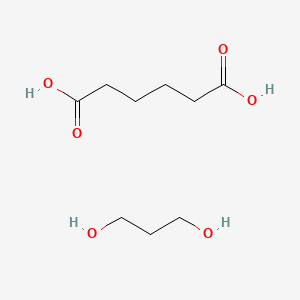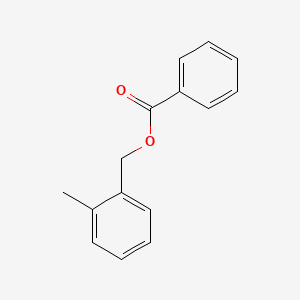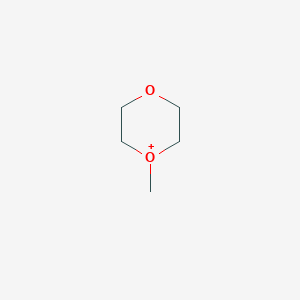
1-Methyl-1,4-dioxan-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1,4-dioxan-1-ium is a chemical compound with the molecular formula C5H11O2. It is a heterocyclic compound containing a six-membered ring with two oxygen atoms and one methyl group attached to the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1,4-dioxan-1-ium can be synthesized through several methods. One common approach involves the reaction of 1,4-dioxane with methylating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions helps achieve high yields and purity of the compound. The industrial production process also includes purification steps to remove any impurities and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1,4-dioxan-1-ium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the oxygen atoms and the methyl group in the compound’s structure .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or hydrocarbons. Substitution reactions can lead to the formation of various substituted derivatives of this compound .
Scientific Research Applications
1-Methyl-1,4-dioxan-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug delivery systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Methyl-1,4-dioxan-1-ium involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1,4-Dioxane: A structurally similar compound with two oxygen atoms in a six-membered ring but without the methyl group.
Diethylene oxide: Another related compound with similar chemical properties and applications.
Uniqueness: 1-Methyl-1,4-dioxan-1-ium is unique due to the presence of the methyl group, which influences its chemical reactivity and physical properties.
Properties
CAS No. |
45458-39-7 |
|---|---|
Molecular Formula |
C5H11O2+ |
Molecular Weight |
103.14 g/mol |
IUPAC Name |
1-methyl-1,4-dioxan-1-ium |
InChI |
InChI=1S/C5H11O2/c1-7-4-2-6-3-5-7/h2-5H2,1H3/q+1 |
InChI Key |
IQUPWMVGUNTDOK-UHFFFAOYSA-N |
Canonical SMILES |
C[O+]1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


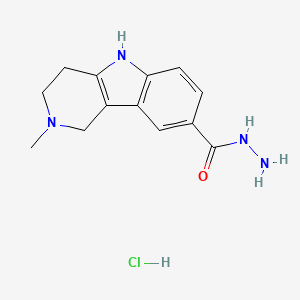
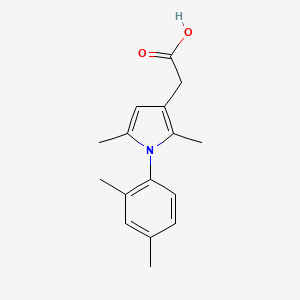

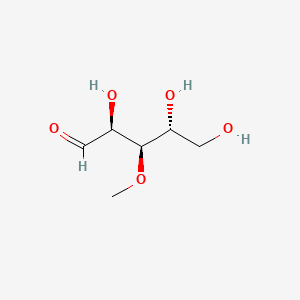

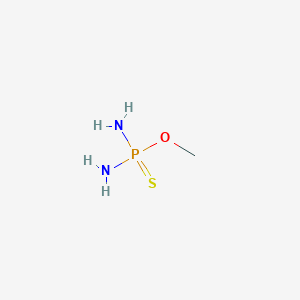
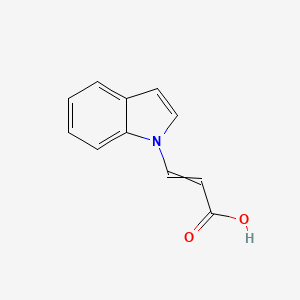
![Ethanol, 2-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]-](/img/structure/B14658761.png)
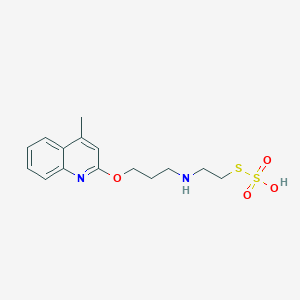
![2,3,3,3-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]propanoyl Fluoride](/img/structure/B14658780.png)
methanone](/img/structure/B14658783.png)
